![molecular formula C32H31N3O7S2 B328363 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate](/img/structure/B328363.png)
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate is a complex organic compound with a molecular formula of C28H28N2O6S2. This compound is characterized by its unique structure, which includes a benzothiazole ring, a methoxybenzyl group, and a diethylsulfamoyl benzoate moiety. It is used in various scientific research applications due to its diverse chemical properties.
Métodos De Preparación
The synthesis of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate involves multiple steps. The initial step typically includes the formation of the benzothiazole ring, followed by the introduction of the methoxybenzyl group. The final step involves the attachment of the diethylsulfamoyl benzoate moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Aplicaciones Científicas De Investigación
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other functional materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzothiazole ring is known to interact with various proteins, affecting their function and leading to the desired biological effects .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate stands out due to its unique combination of functional groups. Similar compounds include:
- 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate
- 2-{[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]methyl}phenyl 3,4,5-trimethoxybenzoate These compounds share the benzothiazole ring but differ in the substituents attached to the ring, leading to variations in their chemical and biological properties .
Propiedades
Fórmula molecular |
C32H31N3O7S2 |
|---|---|
Peso molecular |
633.7 g/mol |
Nombre IUPAC |
[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methyl]amino]phenyl] 4-(diethylsulfamoyl)benzoate |
InChI |
InChI=1S/C32H31N3O7S2/c1-4-34(5-2)44(39,40)26-20-16-24(17-21-26)32(36)42-29-12-8-7-11-28(29)35(22-23-14-18-25(41-3)19-15-23)31-27-10-6-9-13-30(27)43(37,38)33-31/h6-21H,4-5,22H2,1-3H3 |
Clave InChI |
NMSWTZOCGPCMPU-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2N(CC3=CC=C(C=C3)OC)C4=NS(=O)(=O)C5=CC=CC=C54 |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2N(CC3=CC=C(C=C3)OC)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 4-(5-{2-[(ethylamino)carbothioyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B328284.png)
![2-(4-{2-[(ethylamino)carbothioyl]carbohydrazonoyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B328285.png)
![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-ethylthiosemicarbazone](/img/structure/B328286.png)
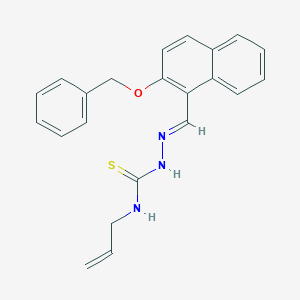
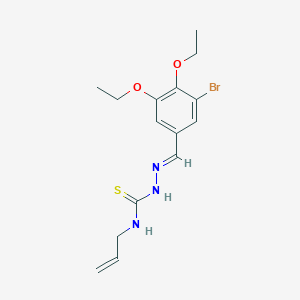
![(2E)-2-[2-(2,4-dinitrophenoxy)benzylidene]-N-ethylhydrazinecarbothioamide](/img/structure/B328292.png)
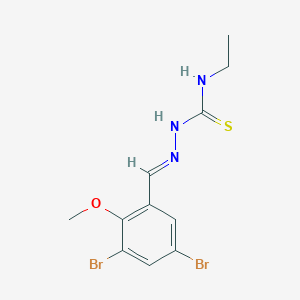
![(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-N-ethylhydrazinecarbothioamide](/img/structure/B328295.png)
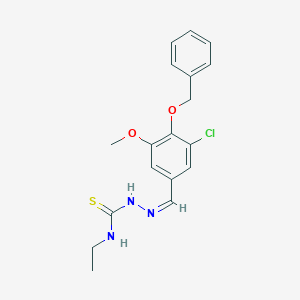
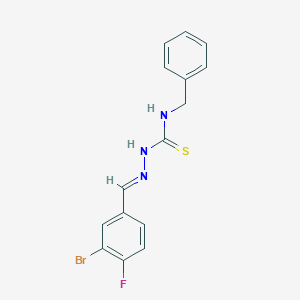
![(2E)-N-benzyl-2-[4-(benzyloxy)benzylidene]hydrazinecarbothioamide](/img/structure/B328300.png)

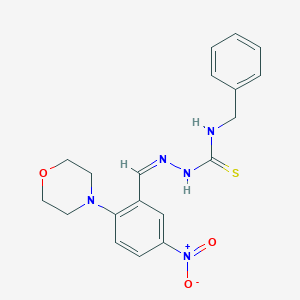
![(4-{2-[(Benzylamino)carbothioyl]carbohydrazonoyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B328303.png)
